

Application Notes and Protocols for Cobalt Oxalate in Supercapacitors

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Compound of Interest

Compound Name: *Oxalic acid (cobalt)*

Cat. No.: *B15135407*

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Introduction

Cobalt oxalate (CoC_2O_4) and its derivatives have emerged as promising electrode materials for supercapacitors, a class of energy storage devices known for their high power density and long cycle life. The unique properties of cobalt oxalate, including its various nanostructures and redox activity, make it a compelling candidate for advancing energy storage technologies. These application notes provide a comprehensive overview of the use of cobalt oxalate in supercapacitors, including detailed experimental protocols for its synthesis, electrode fabrication, and electrochemical characterization.

Data Presentation: Electrochemical Performance of Cobalt Oxalate-Based Supercapacitors

The performance of supercapacitor electrodes is evaluated based on several key metrics. The following table summarizes the quantitative data for supercapacitors utilizing cobalt oxalate and its derivatives, offering a comparative view of their capabilities.

Electrode Material	Synthesis Method	Electrolyte	Specific Capacitance (F/g)	Current Density (A/g)	Cycling Stability	Energy Density (Wh/kg)	Power Density (W/kg)
Nanostructured CoC ₂ O ₄ on Cobalt Foil	Anodization	2 M KOH	1269	6	91.9% after 100,000 cycles	27.3	429
Porous Anhydrous CoC ₂ O ₄ Nanorods	Co-precipitation & Heating	---	2116	1	Excellent	---	---
Mesoporous Co ₃ O ₄ from CoC ₂ O ₄	Precipitation & Calcination	2 M KOH	202.5	1	Negligible decay after 1000 cycles	---	---
Co ₃ O ₄ from CoC ₂ O ₄ with NaH ₂ PO ₂ · H ₂ O modification	Gas-phase Diffusion	Precipitation & Calcination	1140	1	---	---	---
Nickel-Cobalt Oxalate (NiCo ₂ C ₂ O ₄)	Co-precipitation	---	1009	1	---	---	---

NiCo ₂ C ₂							
O ₄ /g-	Co-						
C ₃ N ₄	precipitati	---	1263	1	---	35.54	226.36
Composit	on						
e							
Ni _{0.5} Co _{0.5} C ₂ O ₄	---	2 M KOH	2396	1	---	~75	7981

Experimental Protocols

Synthesis of Cobalt Oxalate Nanostructures

The morphology of cobalt oxalate nanostructures significantly influences their electrochemical performance. Below are protocols for synthesizing different morphologies.

This two-step process yields porous anhydrous cobalt oxalate nanorods.[\[1\]](#)

- Step 1: Synthesis of CoC₂O₄·2H₂O
 1. Prepare an aqueous solution of a cobalt salt (e.g., cobalt chloride or cobalt nitrate).
 2. Prepare an aqueous solution of oxalic acid.
 3. Slowly add the oxalic acid solution to the cobalt salt solution under constant stirring at room temperature.
 4. A pink precipitate of cobalt oxalate dihydrate (CoC₂O₄·2H₂O) will form.
 5. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
 6. Collect the precipitate by filtration or centrifugation.
 7. Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors.
 8. Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C) overnight.

- Step 2: Formation of Porous Anhydrous CoC_2O_4 Nanorods
 1. Take the dried $\text{CoC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ powder.
 2. Heat the powder in an oven or furnace at 210 °C for a specific duration (e.g., 2-4 hours).
This will dehydrate the material and create a porous nanorod structure.[\[1\]](#)
 3. Allow the sample to cool down to room temperature. The resulting material is porous anhydrous CoC_2O_4 .

This method produces nanostructured cobalt oxalate directly onto a cobalt foil, creating a binder-free electrode.[\[1\]](#)

- Clean a piece of cobalt foil by sonicating it in acetone, ethanol, and deionized water sequentially.
- Set up a two-electrode electrochemical cell with the cleaned cobalt foil as the anode and a platinum foil or graphite rod as the cathode.
- Use an electrolyte solution containing oxalic acid (e.g., 0.3 M).
- Apply a constant voltage (e.g., 30-60 V) for a specific duration (e.g., 30-60 minutes).
- After anodization, a layer of nanostructured cobalt oxalate will have formed on the cobalt foil.
- Rinse the anodized foil with deionized water and dry it in an oven.

Fabrication of Cobalt Oxalate Supercapacitor Electrodes

- Slurry Preparation:
 1. Prepare a homogeneous slurry by mixing the active material (cobalt oxalate), a conductive agent (e.g., carbon black or acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.
 2. Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture and grind for at least 1 hour to form a uniform paste.[\[2\]](#)

- Electrode Coating:

1. Clean a current collector, such as nickel foam (1 cm x 3 cm), and record its weight.[2]
2. Uniformly coat the prepared slurry onto a 1 cm x 1 cm area of the nickel foam.[2]
3. Press the coated electrode at a constant pressure of 15 MPa for 1 minute to ensure good adhesion.[2]
4. Weigh the electrode to determine the loading mass of the active material (typically around 4.0 mg).[2]

- Drying:

1. Place the pressed electrode in a drying oven at 60 °C for 10 hours to remove the solvent. [2]

Assembly of a Coin Cell Supercapacitor (CR2032)

A typical coin cell consists of a positive electrode, a negative electrode, a separator, and an electrolyte, all enclosed in a stainless steel casing.

- Place the cobalt oxalate positive electrode in the bottom case of the coin cell.
- Add a few drops of the electrolyte (e.g., 2 M KOH) to wet the electrode surface.
- Place a separator (e.g., a cellulose-based paper) on top of the positive electrode.
- Add a few more drops of electrolyte to the separator.
- Place the negative electrode (e.g., activated carbon) on top of the separator.
- Position a stainless steel spacer and a spring on top of the negative electrode.
- Carefully place the top case (with a sealing gasket) over the assembly.
- Crimp the coin cell using a hydraulic crimping machine to seal it.

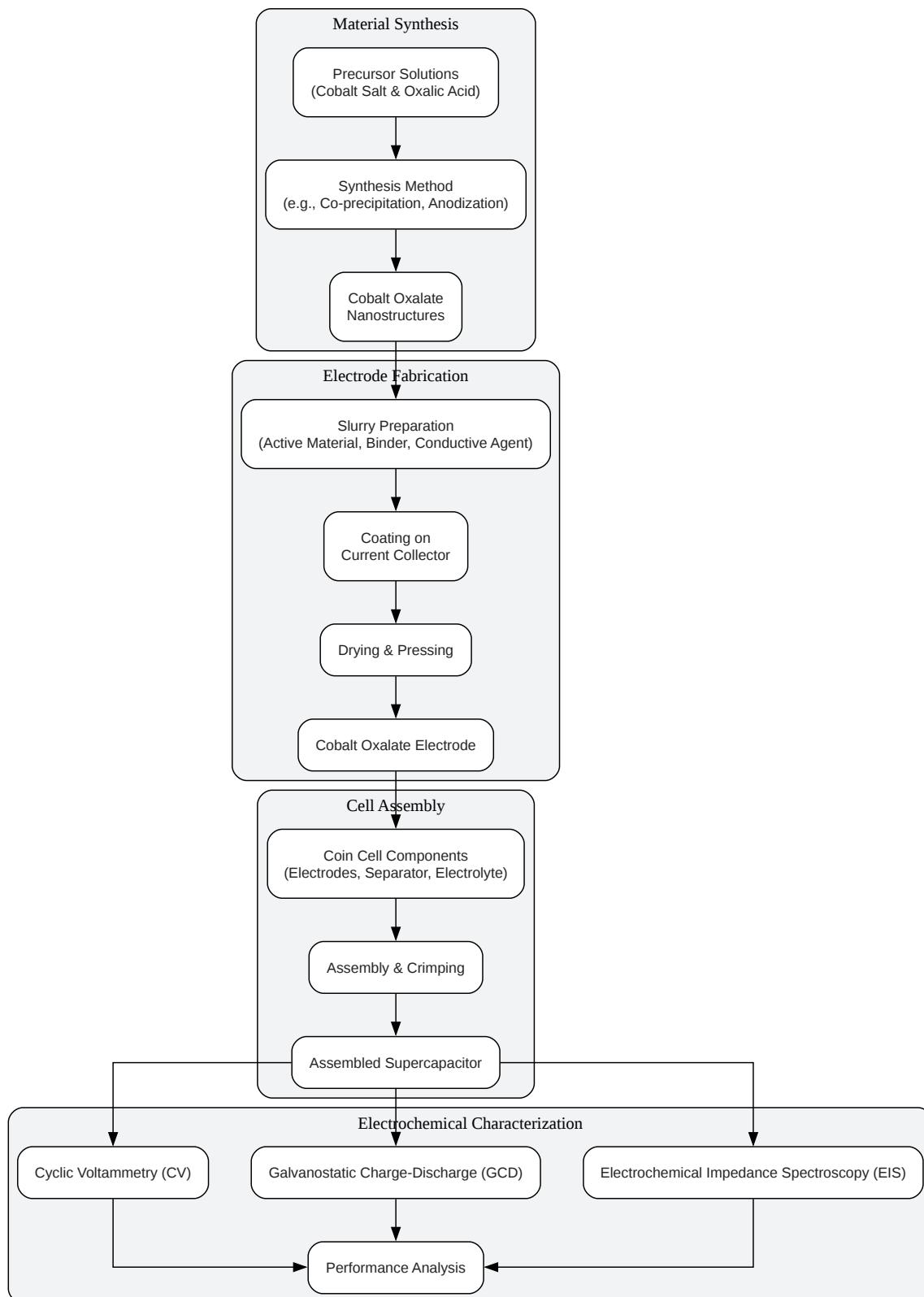
Electrochemical Characterization

Electrochemical measurements are performed to evaluate the performance of the assembled supercapacitor.

- Cyclic Voltammetry (CV):
 - Used to determine the capacitive behavior and the operating potential window.
 - A three-electrode system is typically used for initial material characterization, with the cobalt oxalate electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
 - CV curves are recorded at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
- Galvanostatic Charge-Discharge (GCD):
 - Used to calculate the specific capacitance, energy density, and power density.
 - The supercapacitor is charged and discharged at different constant current densities.
- Electrochemical Impedance Spectroscopy (EIS):
 - Used to investigate the internal resistance and charge transfer kinetics of the electrode.
 - Measurements are typically carried out in a frequency range of 100 kHz to 0.01 Hz.

Visualizations

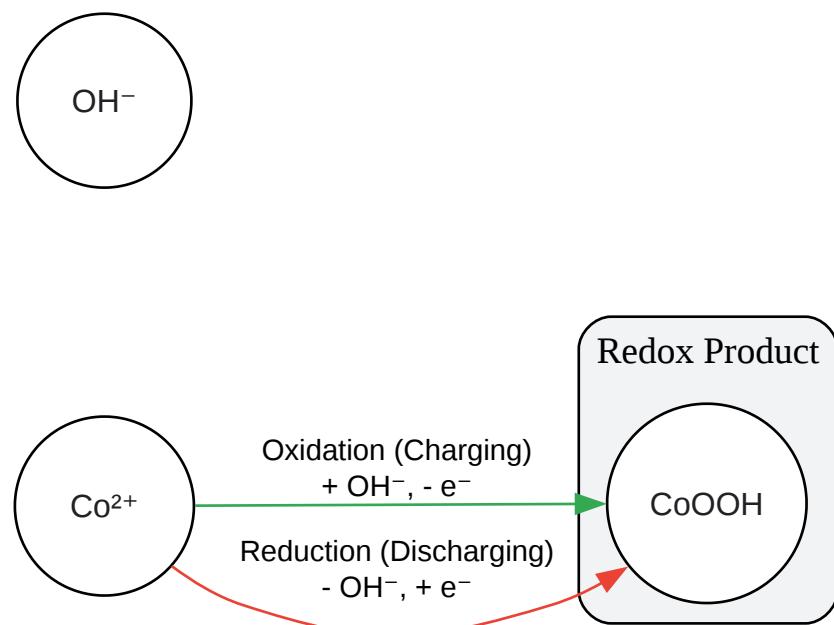
Experimental Workflow

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Experimental workflow for cobalt oxalate-based supercapacitors.

Charge Storage Mechanism

The charge storage in cobalt oxalate-based supercapacitors in an alkaline electrolyte is primarily attributed to Faradaic redox reactions.



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Proposed redox mechanism of cobalt oxalate in an alkaline electrolyte.

The proposed Faradaic reaction involves the transition of cobalt from a +2 oxidation state to a +3 oxidation state during the charging process, with the reverse reaction occurring during discharge.^[1] This redox activity is the primary contributor to the high specific capacitance observed in cobalt oxalate-based supercapacitors.

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